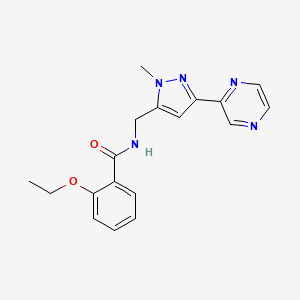

![molecular formula C21H19N3O3S B3012052 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3-甲基-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺 CAS No. 1226443-76-0](/img/structure/B3012052.png)

N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3-甲基-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including an imidazo[2,1-b]thiazole, a phenyl group, and a benzo[b][1,4]dioxine. The imidazo[2,1-b]thiazole is a fused ring system that is found in many biologically active compounds . The phenyl group is a common aromatic ring, and the benzo[b][1,4]dioxine is a type of ether.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[2,1-b]thiazole ring system, possibly through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The benzo[b][1,4]dioxine could be formed through a variety of methods, including the reaction of phenols with formaldehyde.科学研究应用

Antitubercular Activity

The compound has been investigated as a potential backup to the antitubercular drug pretomanid (PA-824). Researchers synthesized the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related oxazoles. These nitroimidazothiazoles demonstrated promising activity against Mycobacterium tuberculosis, with 2-methyl substitution and extended aryloxymethyl side chains being preferred. Interestingly, the corresponding oxazole analog was found to be more efficacious in an acute M. tuberculosis mouse model .

Kinetoplastid Diseases

In vitro screening revealed that nitroimidazothiazoles were inactive against leishmaniasis. However, they exhibited superior activity compared to nitroimidazooxazoles against Chagas disease. The compound “thio-delamanid” emerged as a potential lead for addressing kinetoplastid diseases .

Analgesic and Anti-Inflammatory Properties

While not extensively studied, the compound has shown significant analgesic and anti-inflammatory activities .

Potential Anticancer Effects

Although further investigation is needed, the compound’s structural features suggest potential for anticancer activity. Its unique pharmacophoric pattern could be explored for inhibitory effects against specific cancer types .

Leishmania Infantum Inhibition

A pharmacophoric pattern analysis identified this compound as a potential inhibitor of Leishmania infantum. This finding opens avenues for targeted drug development against leishmaniasis .

属性

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-19(27-18-8-3-2-7-17(18)26-13)20(25)22-15-6-4-5-14(11-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-13,19H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMGGEPASSJAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)